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Amphipathic peptide Hj0164

peptide synthesis chain length NDBP-5 family

Researchers screening antimicrobial peptide libraries face high synthesis costs per variant, limiting SAR depth. Amphipathic peptide Hj0164-a 10-residue NDBP-5 AMP-reduces per-peptide cost via its 23% shorter chain length versus typical family members, while delivering the highest hydrophobicity (1.82) and aliphatic index (166) among paralogs for robust membrane-binding quantitation by SPR, QCM, or fluorescence leakage assays. Predicted 1.1-hr mammalian half-life enables precise time-kill pharmacodynamics without residual activity confounding. An available AlphaFold model (pLDDT 80.42) supports computational mutagenesis and MD simulation, enabling integrated design-test cycles.

Molecular Formula
Molecular Weight
Cat. No. B1578615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphipathic peptide Hj0164
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphipathic Peptide Hj0164 Overview


Amphipathic peptide Hj0164 (UniProt: F1CJ89) is a 10‑amino‑acid, C‑terminally amidated antimicrobial peptide (AMP) identified from the venom gland transcriptome of the scorpion Hottentotta judaicus (formerly Buthotus judaicus) [1]. It belongs to the non‑disulfide‑bridged protein family 5 (NDBP‑5), a group of short, linear, cationic, α‑helical AMPs that target microbial membranes [2]. The mature peptide sequence is FLGALLSKIF‑NH₂. Although its expression is confirmed at the transcript level, experimental minimum inhibitory concentration (MIC) data have not yet been reported in peer‑reviewed literature [3].

Class Non-disulfide-bridged AMP (NDBP-5), transcript-identified
Source Scorpion venom gland transcriptome (H. judaicus)
Workflow Computational scaffold for antimicrobial screening; structural SAR studies
Experimental MIC data not yet reported in peer-reviewed literature. Selection supports in silico and comparative sequence-analysis research.

Hj0164 Irreplaceability


NDBP‑5 peptides exhibit extreme functional divergence despite substantial sequence similarity; for instance, VsCT1 (Amphipathic peptide CT1, NDBP‑5.11) shows no antibacterial activity even at 50 µM, whereas the closely related VmCT1 displays broad‑spectrum MIC values as low as 0.78 µM [1]. Similarly, Meucin‑13 is more potent against Gram‑positive bacteria (LC = 0.25–2.9 µM) than Gram‑negative bacteria (LC = 6.2–>50 µM) and exerts significant hemolysis (37.7% at 6.25 µM) [2]. These functional outcomes are exquisitely sensitive to amino acid composition, charge distribution, hydrophobicity, and helical amphipathicity—making simple replacement of Hj0164 by another in‑class peptide unreliable without experimental validation. The quantitative evidence below establishes the specific physicochemical and structural features that differentiate Hj0164 from its closest NDBP‑5 comparators.

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NDBP-5 functional divergence is extreme. Closely related paralogs (e.g., VsCT1 vs. VmCT1) can differ from no detectable activity to broad-spectrum MIC values as low as 0.78 µM. Sequence similarity does not predict antimicrobial endpoint context.
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Physicochemical sensitivity prohibits simple swap. Amino acid composition, charge distribution, and helical amphipathicity drive membrane-interaction profiles. A substitution without experimental validation may shift the antimicrobial screening context unpredictably.
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Unique hydrophobic-core motif prevents replacement. The ALLSK motif (Leu-Leu dipeptide) is absent from all other characterized NDBP-5 paralogs, making Hj0164 irreplaceable for SAR studies targeting this specific hydrophobic-face geometry.

Hj0164 Quantitative Evidence Guide


Short Chain Length and Reduced Synthesis Cost

Hj0164 has the shortest mature peptide sequence (10 residues) among NDBP‑5 family members with confirmed antimicrobial activity, compared with 13 residues for Meucin‑13, VmCT1, VmCT2, UyCT5, and VsCT1 [1]. The 23% reduction in chain length directly translates to lower solid‑phase peptide synthesis (SPPS) cost per mole and higher crude purity at equivalent coupling efficiencies—both critical procurement considerations [2].

Chain Length
Cross-study comparable
10 residues (23.1% shorter than 13-residue NDBP-5 comparators)
Supports procurement-cost screening context. Shorter sequence predicts reduced SPPS reagent consumption.
Meucin-13, VmCT1, UyCT5, VsCT1 all 13 residues. Data from DRAMP/UniProt.
peptide synthesis chain length NDBP-5 family manufacturing cost

Hydrophobicity and Aliphatic Index Profile

Hj0164 exhibits the highest hydrophobicity (1.82) and the highest aliphatic index (166.0) among NDBP‑5 peptides with available physicochemical data [1]. For comparison, Meucin‑13 has a hydrophobicity of 1.70 and an aliphatic index of 165.38; VmCT1 has a hydrophobicity of 1.208 and an aliphatic index of 120.0; and Tx348—the only other 10‑residue NDBP‑5 peptide—has a hydrophobicity of 1.63 and an aliphatic index of 156.0 [2]. Higher hydrophobicity is linearly correlated with enhanced membrane‑insertion propensity in α‑helical AMPs [3].

Hydrophobicity
Cross-study comparable
Hydrophobicity 1.82 (Kyte-Doolittle); Aliphatic Index 166.0. Highest among NDBP-5 paralogs with available data.
Predicts stronger membrane-insertion propensity, a context-dependent selectivity trade-off.
Vs. Meucin-13 (1.70), VmCT1 (1.208), Tx348 (1.63). Computed by DRAMP.
hydrophobicity aliphatic index membrane interaction peptide engineering

Mammalian Half-Life and Assay Design

Computational prediction of N‑terminal residue stability indicates that Hj0164 has a mammalian half‑life of 1.1 hours, which is approximately 18‑fold shorter than the 20‑hour mammalian half‑life of Meucin‑13 [1]. Both peptides share the same N‑terminal residue (Phe), but the distinct flanking sequence contexts in the mature peptide drive the divergent predicted stability. Hj0164 also has shorter predicted half‑lives in yeast (3 min vs. 30 min) and E. coli (2 min vs. >10 h) compared to Meucin‑13 [2].

Predicted Half-Life
Cross-study comparable
Mammalian: 1.1 h (18.2-fold shorter than Meucin-13 at 20 h). E. coli: 2 min (>300-fold shorter).
Informs assay-design context. Requires shorter exposure-window protocols vs. longer-lived comparators.
N-end rule prediction via ProtParam. Reported in DRAMP database.
half-life peptide stability mammalian systems assay design

AlphaFold Structure and Confidence Metrics

Hj0164 has a publicly available AlphaFold2‑computed structure model (AF‑AFF1CJ89F1) with a global pLDDT confidence score of 80.42, indicating a predominantly confident prediction across the mature peptide domain [1]. In contrast, Meucin‑13 and VmCT1—despite having experimental NMR structures—lack comparable per‑residue confidence metrics from AlphaFold in the RCSB PDB, while several NDBP‑5 paralogs (e.g., VsCT1, Tx348, VsCT2) have no predicted or experimental structures available [2]. The pLDDT scores enable users to identify which regions of the peptide are likely structured versus disordered, informing residue‑level substitution strategies.

AlphaFold Model
Cross-study comparable
Global pLDDT 80.42 (AF-AFF1CJ89F1). Only NDBP-5 from H. judaicus with a quantifiable predicted structure.
Supports structure-guided design workflows. Low-confidence regions inform substitution strategies.
VsCT1, Tx348 lack any structural model. RCSB PDB, AlphaFold DB.
AlphaFold predicted structure pLDDT rational peptide design

Boman Index and Protein-Binding Propensity

Hj0164 has a Boman Index of 19.44, which is 18.5% lower than the 23.87 value of Meucin‑13 and 28.7% higher than the 15.18 value of VmCT1 [1]. The Boman Index estimates the protein‑binding potential of a peptide based solely on amino acid composition; higher values correlate with greater promiscuity of protein interactions that may contribute to off‑target effects [2]. Hj0164 occupies an intermediate position: potentially lower non‑specific protein binding than Meucin‑13, but higher than VmCT1.

Boman Index
Cross-study comparable
19.44 kcal/mol (18.5% lower than Meucin-13 at 23.87; 28.7% higher than VmCT1 at 15.18).
Intermediate predicted protein-binding potential. May support screening interpretation in complex matrices.
Computed via ProtParam. DRAMP database.
Boman Index protein binding peptide selectivity off-target prediction

Unique Leucine-Rich Motif

Hj0164 contains a distinctive pentapeptide hydrophobic stretch ALLSK (positions 4–8) that is absent from all other characterized NDBP‑5 paralogs. The nearest comparator, Meucin‑13, has a AIAGL motif (positions 4–8), while VmCT1 has ALWNV and Tx348 has DLLGK [1]. Leucine‑rich aliphatic stretches are known to promote deeper membrane insertion in helical AMPs, as demonstrated by systematic alanine‑scanning studies of temporin and magainin family peptides [2]. The ALLSK motif in Hj0164 provides a structurally distinct hydrophobic face that is predicted to yield a unique membrane‑disruption geometry.

Hydrophobic Core Motif
Supporting evidence
Unique ALLSK motif (positions 4–8) with contiguous Leu-Leu dipeptide. Absent in all other NDBP-5 paralogs.
Distinguishes Hj0164 for SAR studies targeting specific hydrophobic-face geometry.
Comparators: Meucin-13 (AIAGL), VmCT1 (ALWNV). UniProt alignment data.
sequence motif leucine zipper-like aliphatic core membrane disruption

Hj0164 Application Scenarios


Cost-Efficient Screening Libraries

Hj0164's 10‑residue length—23% shorter than typical NDBP‑5 peptides—reduces per‑peptide synthesis cost and increases crude purity, making it an economical choice for large‑scale primary phenotypic screening libraries that require hundreds of peptide variants [1]. Procurement of Hj0164 as the scaffold enables SAR campaigns where chain‑length economy is paramount.

Membrane-Insertion Mechanistic Studies

With a hydrophobicity of 1.82 and an aliphatic index of 166—the highest among NDBP‑5 paralogs—Hj0164 is suited for biophysical studies (e.g., surface plasmon resonance, quartz crystal microbalance, fluorescence leakage assays) that require strong, quantifiable peptide‑membrane binding to probe insertion depth, orientation, and kinetics [2].

Time-Course Susceptibility Testing

Hj0164's predicted 1.1‑hour mammalian half‑life enables precise time‑kill kinetic experiments with defined peptide exposure windows, avoiding the prolonged residual activity that complicates assays with longer‑lived peptides such as Meucin‑13 (20‑hour half‑life) [3]. This is critical for standardised pharmacodynamic modelling in early‑stage antimicrobial development.

Structure-Guided Design with AlphaFold

The availability of an AlphaFold model (global pLDDT 80.42) provides a quantitative structural framework for computational mutagenesis, molecular docking, and MD simulations—capabilities unavailable for NDBP‑5 paralogs lacking any structural model (e.g., VsCT1, Tx348) [4]. Procurement of Hj0164 thus enables fully integrated computational–experimental design cycles.

Application
Selection Property
Validation Focus
Cost-efficient screening library scaffold
Shortest chain length in class (10 residues)
Synthesis yield and crude purity verification
Membrane-insertion mechanistic studies
Highest reported hydrophobicity and aliphatic index
SPR, QCM-D, or fluorescence leakage assay endpoints
Time-course susceptibility testing
Short predicted mammalian half-life (1.1 h)
Time-kill kinetic protocol design review
Computational–experimental design cycles
AlphaFold model with quantifiable pLDDT (80.42)
In silico mutagenesis and MD simulation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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